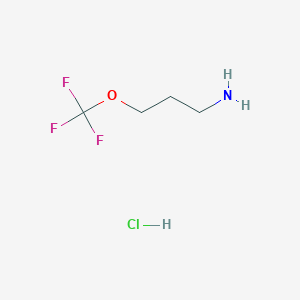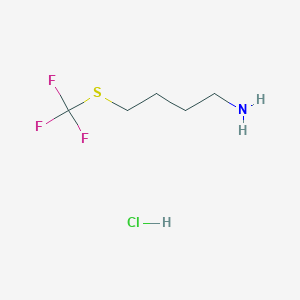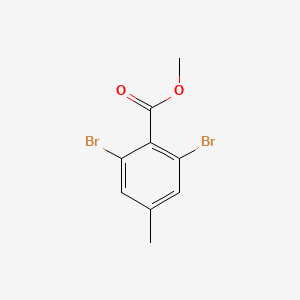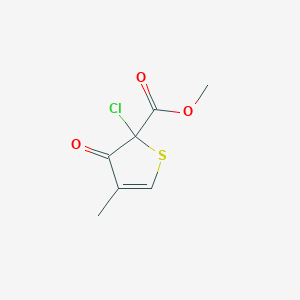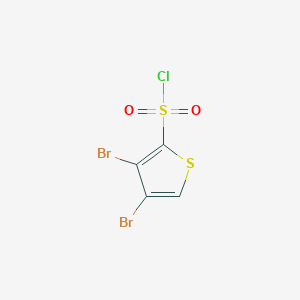![molecular formula C15H22N2 B3229462 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine CAS No. 128740-17-0](/img/structure/B3229462.png)
6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine
概述
描述
6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine, also known as BMOP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BMOP belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. In
科学研究应用
6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine has been shown to have antiviral properties, making it a potential candidate for the development of antiviral drugs.
作用机制
The exact mechanism of action of 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine is not fully understood. However, studies have shown that it interacts with various cellular pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
生化和生理效应
6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine has also been shown to reduce inflammation and oxidative stress in various cell types. Additionally, 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine has been shown to enhance memory and cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine in lab experiments is its high purity and stability. 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine. One area of interest is the development of 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine and its interactions with cellular pathways. Future research could also explore the potential of 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine as a therapeutic agent for viral infections.
属性
IUPAC Name |
6-benzyl-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-16-9-5-8-14-11-17(12-15(14)16)10-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPOBONEBFRSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2C1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(acetylamino)phenyl]-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B3229380.png)
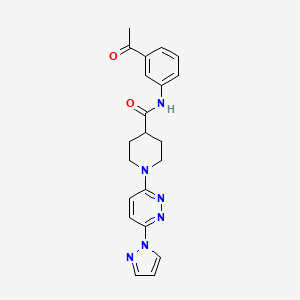
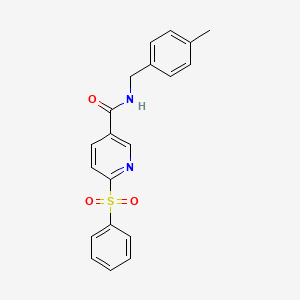
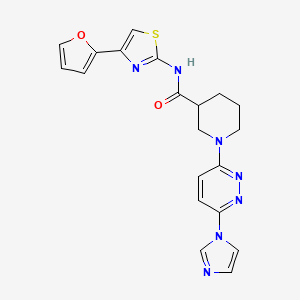
![1-(2,5-Dimethylphenyl)-4-{[6-(phenylsulfonyl)pyridin-3-yl]carbonyl}piperazine](/img/structure/B3229401.png)
![(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone](/img/structure/B3229415.png)
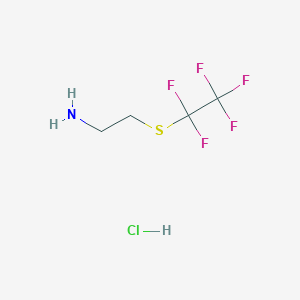
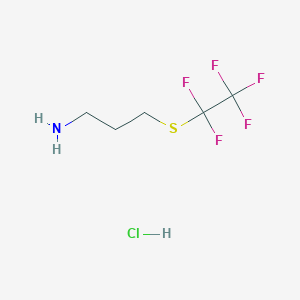
![Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride](/img/structure/B3229423.png)
